Cas no 1448310-30-2 (tert-butyl N-(4-fluorocyclohexyl)carbamate)
tert-butyl N-(4-fluorocyclohexyl)carbamate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl (4-fluorocyclohexyl)carbamate
- cis-tert-butyl (4-fluorocyclohexyl)carbamate
- trans-tert-butyl (4-fluorocyclohexyl)carbamate
- cis-(t-butoxy)-n-(4-fluorocyclohexyl)carboxamide
- tert-butyl N-(4-fluorocyclohexyl)carbamate
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- MDL: MFCD24534027
- Inchi: 1S/C11H20FNO2/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9/h8-9H,4-7H2,1-3H3,(H,13,14)
- InChI Key: ZUGBPJSGPHVDLE-UHFFFAOYSA-N
- SMILES: FC1CCC(CC1)NC(=O)OC(C)(C)C
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 217
- XLogP3: 2.6
- Topological Polar Surface Area: 38.3
tert-butyl N-(4-fluorocyclohexyl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-250498-0.05g |
tert-butyl N-(4-fluorocyclohexyl)carbamate |
1448310-30-2 | 95% | 0.05g |
$707.0 | 2024-06-19 | |
| Enamine | EN300-250498-0.1g |
tert-butyl N-(4-fluorocyclohexyl)carbamate |
1448310-30-2 | 95% | 0.1g |
$741.0 | 2024-06-19 | |
| Enamine | EN300-250498-0.25g |
tert-butyl N-(4-fluorocyclohexyl)carbamate |
1448310-30-2 | 95% | 0.25g |
$774.0 | 2024-06-19 | |
| Enamine | EN300-250498-0.5g |
tert-butyl N-(4-fluorocyclohexyl)carbamate |
1448310-30-2 | 95% | 0.5g |
$809.0 | 2024-06-19 | |
| Enamine | EN300-250498-1.0g |
tert-butyl N-(4-fluorocyclohexyl)carbamate |
1448310-30-2 | 95% | 1.0g |
$842.0 | 2024-06-19 | |
| Enamine | EN300-250498-2.5g |
tert-butyl N-(4-fluorocyclohexyl)carbamate |
1448310-30-2 | 95% | 2.5g |
$1650.0 | 2024-06-19 | |
| Enamine | EN300-250498-5.0g |
tert-butyl N-(4-fluorocyclohexyl)carbamate |
1448310-30-2 | 95% | 5.0g |
$2443.0 | 2024-06-19 | |
| Enamine | EN300-250498-10.0g |
tert-butyl N-(4-fluorocyclohexyl)carbamate |
1448310-30-2 | 95% | 10.0g |
$3622.0 | 2024-06-19 | |
| Enamine | EN300-250498-1g |
tert-butyl N-(4-fluorocyclohexyl)carbamate |
1448310-30-2 | 1g |
$842.0 | 2023-09-15 | ||
| Enamine | EN300-250498-5g |
tert-butyl N-(4-fluorocyclohexyl)carbamate |
1448310-30-2 | 5g |
$2443.0 | 2023-09-15 |
tert-butyl N-(4-fluorocyclohexyl)carbamate Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
Additional information on tert-butyl N-(4-fluorocyclohexyl)carbamate
Introduction to tert-butyl N-(4-fluorocyclohexyl)carbamate (CAS No. 1448310-30-2)
tert-butyl N-(4-fluorocyclohexyl)carbamate, with the CAS number 1448310-30-2, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is a derivative of carbamate, characterized by its unique structural features, including a tert-butyl group and a 4-fluorocyclohexyl moiety. These structural elements contribute to its stability and reactivity, making it an important intermediate in the synthesis of various bioactive molecules.
The chemical structure of tert-butyl N-(4-fluorocyclohexyl)carbamate consists of a tert-butyl group attached to the nitrogen atom of a carbamate functional group, which is further linked to a 4-fluorocyclohexyl ring. The presence of the fluorine atom at the 4-position of the cyclohexyl ring imparts unique electronic and steric properties to the molecule, enhancing its potential for use in drug discovery and development.
In recent years, there has been a growing interest in the use of fluorinated compounds in medicinal chemistry due to their ability to modulate biological activity and improve pharmacokinetic properties. tert-butyl N-(4-fluorocyclohexyl)carbamate is no exception. Studies have shown that the introduction of fluorine atoms can significantly affect the binding affinity and selectivity of molecules, making them more effective in targeting specific biological pathways.
One of the key applications of tert-butyl N-(4-fluorocyclohexyl)carbamate is in the synthesis of prodrugs. Prodrugs are biologically inactive compounds that are converted into their active forms through metabolic processes in the body. The tert-butyl carbamate group in this compound can be designed to release an active drug moiety under specific physiological conditions, thereby improving drug delivery and reducing side effects. This approach has been particularly useful in the development of drugs for central nervous system (CNS) disorders, where achieving selective targeting and minimizing systemic toxicity are critical.
The synthesis of tert-butyl N-(4-fluorocyclohexyl)carbamate typically involves several steps, including the formation of the carbamate linkage and the introduction of the fluorine atom into the cyclohexyl ring. Various synthetic routes have been reported in the literature, each with its own advantages and challenges. For instance, one common method involves the reaction of 4-fluorocyclohexanamine with tert-butyl chloroformate under basic conditions. This reaction is known for its high yield and mild reaction conditions, making it suitable for large-scale production.
Beyond its use as a synthetic intermediate, tert-butyl N-(4-fluorocyclohexyl)carbamate has also been explored for its potential as a lead compound in drug discovery programs. Its unique structure provides a platform for further functionalization and optimization, allowing researchers to fine-tune its properties for specific therapeutic applications. For example, recent studies have investigated its potential as an inhibitor of specific enzymes involved in disease pathways, such as kinases and proteases.
In addition to its medicinal applications, tert-butyl N-(4-fluorocyclohexyl)carbamate has found utility in other areas of chemical research. Its stability and reactivity make it an attractive candidate for use in polymer chemistry, where it can be incorporated into polymer chains to impart specific properties such as thermal stability or mechanical strength. This versatility highlights the broad applicability of this compound across various scientific disciplines.
The safety profile of tert-butyl N-(4-fluorocyclohexyl)carbamate is an important consideration for both laboratory use and industrial applications. While it is generally considered safe when handled properly, standard precautions should be taken to avoid exposure to skin or inhalation. It is advisable to work with this compound under well-ventilated conditions and to use appropriate personal protective equipment (PPE).
In conclusion, tert-butyl N-(4-fluorocyclohexyl)carbamate (CAS No. 1448310-30-2) is a valuable compound with diverse applications in medicinal chemistry, pharmaceutical research, and other areas of chemical science. Its unique structural features and favorable properties make it an important tool for researchers working on drug discovery and development projects. As ongoing research continues to uncover new uses and optimizations for this compound, it is likely to play an increasingly significant role in advancing our understanding and treatment of various diseases.
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